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Compound of Interest

6-Chloro-1-(4-chlorophenyl)-1-
Compound Name:
oxohexane

Cat. No.: B070880

CAS Number: 188851-40-3

Introduction

This technical guide provides a comprehensive overview of 6-Chloro-1-(4-chlorophenyl)-1-
oxohexane, a halogenated aromatic ketone. This document is intended for researchers,
scientists, and professionals in the field of drug development and chemical synthesis. The
guide covers the physicochemical properties, a detailed experimental protocol for its synthesis
via Friedel-Crafts acylation, analytical data interpretation based on analogous compounds, and
a prospective outlook on its potential biological activities.

Physicochemical Properties

6-Chloro-1-(4-chlorophenyl)-1-oxohexane is a solid organic compound. Its fundamental
properties are summarized in the table below.
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Property Value Reference
CAS Number 188851-40-3 [1]
Molecular Formula C12H14CI20 [1]
Molecular Weight 245.14 g/mol [1]
Appearance Solid

Boiling Point 363.284 °C at 760 mmHg

Density 1.166 g/cm3

Flash Point 153.536 °C

LogP 4.32190

Synthesis: Experimental Protocol

The synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane is most effectively achieved
through a Friedel-Crafts acylation reaction. This involves the reaction of chlorobenzene with 6-
chlorohexanoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum
chloride (AICI3).[2][3][4]

Reaction Scheme:
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Figure 1: Synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane.

Materials:

e Chlorobenzene

e 6-Chlorohexanoyl chloride

e Anhydrous aluminum chloride (AICI3)

e Dichloromethane (DCM), anhydrous

e Hydrochloric acid (HCI), concentrated

o Water, deionized

e Sodium sulfate (Na2S0a4), anhydrous

o Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

» Magnetic stirrer and heating mantle
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Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stir bar, a dropping funnel, and a reflux condenser is set up in a fume hood. The condenser
outlet is connected to a gas trap to handle the evolving HCl gas.

Catalyst Suspension: Anhydrous dichloromethane (DCM) is added to the flask, followed by
the slow and careful addition of anhydrous aluminum chloride with stirring to form a
suspension.

Addition of Acyl Chloride: 6-Chlorohexanoyl chloride is dissolved in anhydrous DCM and
added to the dropping funnel. This solution is then added dropwise to the stirred AlCIs
suspension at 0 °C (ice bath).

Addition of Chlorobenzene: Chlorobenzene is added to the dropping funnel and then added
dropwise to the reaction mixture at O °C. The reaction is then allowed to warm to room
temperature and stirred for several hours. The progress of the reaction can be monitored by
Thin Layer Chromatography (TLC).

Quenching: Upon completion, the reaction mixture is cooled in an ice bath and slowly
guenched by the dropwise addition of crushed ice, followed by concentrated HCI. This will
decompose the aluminum chloride complex.

Workup: The organic layer is separated, and the aqueous layer is extracted with DCM. The
combined organic layers are washed with water, a saturated sodium bicarbonate solution,
and brine.

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered,
and the solvent is removed under reduced pressure using a rotary evaporator.

Purification: The crude product is purified by column chromatography on silica gel using a
suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 6-Chloro-
1-(4-chlorophenyl)-1-oxohexane.

Workflow Diagram:
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Experimental Workflow for Synthesis
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Figure 2: Experimental workflow for the synthesis of the target compound.
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Analytical Data (Based on Analogous Compounds)

Due to the limited availability of specific spectral data for 6-Chloro-1-(4-chlorophenyl)-1-
oxohexane in the public domain, the following interpretations are based on data from closely
related compounds and the expected spectral characteristics.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons of the 4-chlorophenyl group, typically in the range of & 7.4-8.0 ppm as two

doublets. The methylene protons of the hexanoyl chain will appear as multiplets in the upfield

region (6 1.5-3.1 ppm). The methylene group adjacent to the carbonyl will be the most
downfield-shifted, while the methylene group attached to the chlorine atom will also be
downfield relative to the other methylene groups.

e 13C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around &
198-200 ppm. The aromatic carbons will appear in the & 128-140 ppm region. The carbons
of the alkyl chain will be observed in the upfield region, with the carbon attached to the
chlorine atom typically appearing around & 45 ppm.

4.2. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M*) corresponding to the
molecular weight of the compound (244.0398 g/mol for the most abundant isotopes). Due to
the presence of two chlorine atoms, characteristic isotopic patterns (M, M+2, M+4) will be
observed for the molecular ion and chlorine-containing fragments. Fragmentation patterns
would likely involve cleavage at the acyl-aryl bond and within the alkyl chain.

4.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=0)
stretching vibration around 1680-1700 cm~1. Aromatic C-H stretching vibrations will be
observed above 3000 cm~1, while aliphatic C-H stretching will be seen just below 3000 cm~1.
The C-ClI stretching vibrations will appear in the fingerprint region, typically between 600 and
800 cm~1.
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Potential Biological Activity and Applications

While specific biological data for 6-Chloro-1-(4-chlorophenyl)-1-oxohexane is not readily
available, the chemical structure suggests potential for biological activity based on studies of
related compounds.

5.1. Antimicrobial Activity

Halogenated ketones and chalcones have been reported to exhibit antimicrobial properties.
The presence of the chlorophenyl and chloroalkyl moieties may confer antibacterial and
antifungal activities. Further screening against a panel of pathogenic bacteria and fungi would
be necessary to validate this potential.

5.2. Cytotoxic and Anticancer Potential

Chlorophenyl ketone derivatives have been investigated for their cytotoxic effects against
various cancer cell lines. The mechanism of action could involve the inhibition of specific
enzymes or signaling pathways crucial for cancer cell proliferation. For instance, some
chloromethyl ketone derivatives are known inhibitors of human chymase.[5] Structure-activity
relationship studies of a series of haloalkanoylbenzene derivatives could elucidate the key
structural features for cytotoxic activity.

Logical Relationship of Potential Biological Evaluation:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: 6-Chloro-1-(4-
chlorophenyl)-1-oxohexane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b070880#6-chloro-1-4-chlorophenyl-1-oxohexane-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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